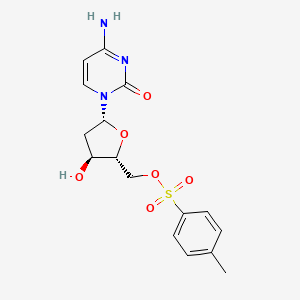

5'-Tosyl-2'-deoxy Cytidine

Description

Context of Nucleoside Derivatives in Organic Chemistry

Nucleosides, the fundamental units of DNA and RNA, are composed of a nucleobase attached to a sugar moiety. wikipedia.org In organic chemistry, nucleoside derivatives are invaluable synthons for the creation of a wide range of biologically active molecules. rsc.org The search for new therapeutic agents has led to the synthesis of numerous nucleoside analogs with modified bases or sugar components. rsc.orgcreative-proteomics.com These modifications are crucial for developing antiviral and anticancer drugs, as well as for tools used in molecular biology for applications like DNA sequencing and the study of nucleic acid structure and function. wikipedia.orgrsc.orgcreative-proteomics.com The ability to selectively modify specific positions on the nucleoside structure is paramount for achieving the desired chemical and biological properties.

Significance of 5'-Activated Nucleosides in Chemical Transformations

The 5'-hydroxyl group of a nucleoside is a primary site for chemical modification. To facilitate reactions at this position, the hydroxyl group is often converted into a better leaving group, a process known as activation. umich.edu This "activation" renders the 5'-carbon electrophilic, making it susceptible to attack by various nucleophiles. umich.edu This strategy is fundamental for the synthesis of a diverse array of nucleoside derivatives, including nucleoside phosphates, which are the building blocks of nucleic acids and play central roles in cellular metabolism and signaling. creative-proteomics.commdpi.com The activation of the 5'-hydroxyl group is a key step in the synthesis of modified oligonucleotides and various nucleoside prodrugs. acs.orgvu.lt

Overview of Toluenesulfonate (Tosyl) Group as a Leaving Group in Nucleoside Chemistry

The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), is an excellent leaving group in organic synthesis. wikipedia.orgmasterorganicchemistry.com Derived from p-toluenesulfonyl chloride (TsCl), the tosyl group can be readily introduced onto a hydroxyl group, converting it into a tosylate ester (-OTs). wikipedia.orgmasterorganicchemistry.com Alcohols are generally poor leaving groups for nucleophilic substitution reactions because the hydroxide (B78521) ion is a strong base. masterorganicchemistry.com The conversion of an alcohol to a tosylate significantly enhances its leaving group ability, as the tosylate anion is a very stable, weak base due to resonance stabilization. masterorganicchemistry.com In nucleoside chemistry, the tosylation of the 5'-hydroxyl group is a well-established and effective method for activating this position for subsequent nucleophilic displacement reactions. umich.edutandfonline.com This approach has been successfully used for the synthesis of various nucleoside analogs, including the preparation of nucleotide 5'-diphosphates from 5'-O-tosyl nucleosides. umich.eduacs.org

Properties of 5'-Tosyl-2'-deoxycytidine

The compound 5'-Tosyl-2'-deoxycytidine is a derivative of the naturally occurring nucleoside, 2'-deoxycytidine (B1670253). The key structural feature of this compound is the presence of a tosyl group attached to the 5'-hydroxyl of the deoxyribose sugar. This modification significantly alters the chemical reactivity of the nucleoside, making it a valuable intermediate in organic synthesis.

| Property | Value |

| Chemical Formula | C16H19N3O5S |

| Molecular Weight | 365.41 g/mol . biosynth.com |

| IUPAC Name | 4-amino-1-[(2R,4S,5R)-5-[(4-methylphenyl)sulfonyl]oxymethyl-4-hydroxyoxolan-2-yl]pyrimidin-2-one |

| CAS Number | 27999-55-9. biosynth.com |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N)O. biosynth.com |

Synthesis of 5'-Tosyl-2'-deoxycytidine

The primary method for the synthesis of 5'-Tosyl-2'-deoxycytidine involves the selective tosylation of the 5'-hydroxyl group of 2'-deoxycytidine. This reaction is typically carried out by treating 2'-deoxycytidine with p-toluenesulfonyl chloride in a suitable solvent, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. umich.edu The greater reactivity of the primary 5'-hydroxyl group compared to the secondary 3'-hydroxyl group allows for regioselective tosylation under controlled conditions.

Chemical Reactivity and Applications

The presence of the tosylate group at the 5'-position makes 5'-Tosyl-2'-deoxycytidine an excellent substrate for nucleophilic substitution reactions (S_N2). The tosylate is a good leaving group, and its displacement by a wide range of nucleophiles allows for the introduction of various functional groups at the 5'-position.

This reactivity is exploited in numerous synthetic applications:

Synthesis of Modified Nucleosides and Oligonucleotides : 5'-Tosyl-2'-deoxycytidine is a key intermediate in the synthesis of modified oligonucleotides. The tosyl group can be displaced by nucleophiles such as amines, thiols, or azides to introduce labels, cross-linkers, or other functionalities at the 5'-terminus of a DNA strand. glenresearch.com For instance, it has been used in the preparation of oligonucleotides with a 5'-amino-linker, which can then be coupled to other molecules.

Preparation of Nucleoside Phosphates : The displacement of the 5'-tosyl group by phosphate (B84403) anions is a method for the synthesis of nucleoside 5'-monophosphates, diphosphates, and triphosphates. umich.eduacs.org These phosphorylated nucleosides are essential for various biological studies and as precursors for enzymatic DNA and RNA synthesis.

Antiviral and Anticancer Drug Development : The ability to modify the 5'-position of nucleosides is crucial in the development of new antiviral and anticancer agents. wikipedia.orgbiosynth.com 5'-Tosyl-2'-deoxycytidine can serve as a precursor to a variety of 5'-modified 2'-deoxycytidine analogs that can be screened for potential therapeutic activity. biosynth.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19N3O6S |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(20)8-15(25-13)19-7-6-14(17)18-16(19)21/h2-7,12-13,15,20H,8-9H2,1H3,(H2,17,18,21)/t12-,13+,15+/m0/s1 |

InChI Key |

IENUZDCEUIARIF-GZBFAFLISA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=NC3=O)N)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Tosyl 2 Deoxy Cytidine

Direct Tosylation of 2'-Deoxycytidine (B1670253)

The most straightforward approach to synthesizing 5'-Tosyl-2'-deoxycytidine involves the direct reaction of 2'-deoxycytidine with a suitable tosylating agent. The primary challenge in this method is achieving regioselectivity, as 2'-deoxycytidine possesses two hydroxyl groups (at the 3' and 5' positions) that can potentially react. However, the primary 5'-hydroxyl group is sterically more accessible and generally more reactive than the secondary 3'-hydroxyl group, which allows for preferential tosylation at the desired position under carefully controlled conditions.

The choice of the tosylating agent is critical for the efficiency of the reaction. The most commonly employed agent is p-toluenesulfonyl chloride (TsCl) , often referred to as tosyl chloride. It is widely available, relatively inexpensive, and exhibits appropriate reactivity for the selective tosylation of primary alcohols in the presence of secondary ones. Another potential agent is p-toluenesulfonic anhydride (B1165640) (Ts₂O) , which can be more reactive than TsCl and may be used in cases where the alcohol is less reactive, though its use requires careful control to avoid over-reaction or side reactions.

Table 1: Common Tosylating Agents

| Tosylating Agent | Chemical Formula | Key Characteristics |

|---|---|---|

| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Standard, cost-effective, good selectivity for primary alcohols. |

To achieve selective tosylation at the 5'-position, the reaction conditions must be meticulously optimized. The reaction is typically carried out in a basic solvent that can act as a catalyst and neutralize the hydrochloric acid byproduct formed when using TsCl.

Solvent and Base : Anhydrous pyridine (B92270) is the most common solvent for this reaction. It serves a dual purpose: it dissolves the nucleoside and acts as a base to activate the hydroxyl group and scavenge the HCl produced. Other tertiary amines, such as triethylamine, can be used in conjunction with a less reactive solvent like dichloromethane (DCM), but pyridine is often preferred for its effectiveness.

Temperature : The reaction is usually performed at low temperatures, typically between 0°C and room temperature. orgsyn.org Starting the reaction at 0°C and allowing it to slowly warm to room temperature helps to control the reaction rate and enhance the selectivity for the more reactive 5'-hydroxyl group over the 3'-hydroxyl group.

Stoichiometry : A slight excess of the tosylating agent is generally used to ensure the complete conversion of the starting material. However, a large excess should be avoided to minimize the risk of di-tosylation (reaction at both the 3' and 5' positions).

Table 2: Typical Reaction Conditions for Direct 5'-O-Tosylation of 2'-Deoxycytidine

| Parameter | Condition | Purpose |

|---|---|---|

| Tosylating Agent | p-Toluenesulfonyl Chloride (TsCl) | Provides the tosyl group. |

| Solvent | Anhydrous Pyridine | Dissolves reactants and neutralizes HCl byproduct. |

| Temperature | 0°C to Room Temperature | Controls reaction rate and improves regioselectivity. |

| Reaction Time | Several hours to overnight | Allows for complete conversion. |

| Work-up | Quenching with water/ice, extraction | Isolates the product from the reaction mixture. |

Multistep Synthetic Routes Involving Uridine Derivatives

An alternative to direct tosylation is a multistep pathway that begins with a more readily available or easily modifiable nucleoside, such as a uridine derivative. This approach offers greater control over selectivity through the strategic use of protecting groups.

A key step in this multistep strategy is the chemical transformation of the uracil base of a uridine analogue into a cytosine base. This conversion is a well-established process in nucleoside chemistry. A common and effective method is the "triazolation protocol". nih.gov In this process, the 4-oxo group of the uracil ring is activated by converting it into a more reactive intermediate, typically a 1,2,4-triazolide. This activated intermediate is then displaced by ammonia (B1221849) (or an amine) in a nucleophilic substitution reaction to yield the corresponding cytidine (B196190) derivative. researchgate.net This amination step effectively converts the uridine base into a cytidine base.

Protecting groups are essential in multistep nucleoside synthesis to ensure that reactions occur only at the desired positions. umich.edu By temporarily blocking reactive functional groups, chemists can direct modifications with high precision. umich.edu

Sugar Moieties (Hydroxyl Groups) :

5'-OH Protection : Acid-labile groups like Dimethoxytrityl (DMT) and Methoxytrityl (MMT) are frequently used to protect the 5'-hydroxyl group. wikipedia.org Their bulkiness also provides steric hindrance that can influence reactions at other positions.

3'-OH Protection : Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) , are commonly used to protect the 3'-hydroxyl group. These groups are stable under a range of conditions but can be selectively removed using fluoride reagents (e.g., TBAF).

Base Moieties (Exocyclic Amino Group) :

The exocyclic N⁴-amino group of cytosine is nucleophilic and requires protection to prevent side reactions during subsequent chemical steps like phosphorylation or oligonucleotide synthesis. nih.gov Acyl-type protecting groups such as Benzoyl (Bz) or Acetyl (Ac) are standard choices. wikipedia.org These groups are typically stable throughout the synthesis and can be removed under basic conditions, often with aqueous ammonia, during the final deprotection step. wikipedia.org

The strategic application and subsequent removal of these groups in an orthogonal manner—where one group can be removed without affecting another—is fundamental to the successful synthesis of complex nucleoside analogues. umich.edu

Table 3: Common Protecting Groups in Nucleoside Synthesis

| Protecting Group | Abbreviation | Target Functional Group | Typical Deprotection Conditions |

|---|---|---|---|

| Dimethoxytrityl | DMT | 5'-Hydroxyl | Mild acid (e.g., trichloroacetic acid) |

| tert-Butyldimethylsilyl | TBDMS | 2'- or 3'-Hydroxyl | Fluoride ion (e.g., TBAF) |

| Benzoyl | Bz | N⁴-Amino (Cytosine) | Base (e.g., aqueous ammonia) |

In the context of converting uridine to cytidine, the critical step is amination. After activating the C4 position of the uracil ring (for instance, by reaction with 1,2,4-triazole in the presence of a condensing agent like phosphorus oxychloride), the resulting activated intermediate is susceptible to nucleophilic attack. The introduction of an ammonia source (such as aqueous or methanolic ammonia) leads to the displacement of the activating group and the formation of the exocyclic amino group at the C4 position, yielding the cytosine ring structure. researchgate.net

While the term "amination-cyclization" can refer to the de novo synthesis of heterocyclic rings, in this specific synthetic route from a pre-existing pyrimidine (B1678525) ring, it primarily describes the amination step that finalizes the conversion to the cytidine base. nih.gov The "cyclization" aspect is inherent in the fact that the reaction occurs on an already-formed heterocyclic system. This transformation is highly efficient and is a cornerstone of synthetic nucleoside chemistry for producing cytidine analogues from uridine precursors. nih.gov

Purification and Isolation Techniques for 5'-Tosyl-2'-deoxycytidine

The purification and isolation of 5'-Tosyl-2'-deoxycytidine are critical steps to ensure the high purity required for its various applications. The primary methods employed are column chromatography and high-performance liquid chromatography (HPLC), often followed by crystallization to obtain a highly pure, crystalline solid.

Column Chromatography

Silica gel column chromatography is a fundamental technique for the purification of 5'-Tosyl-2'-deoxycytidine from crude reaction mixtures. This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

The selection of an appropriate eluent system is critical for achieving effective separation. A common approach involves a gradient elution, starting with a less polar solvent and gradually increasing the polarity. For the purification of N4-protected 5'-Tosyl-2'-deoxycytidine, a typical solvent system would be a mixture of dichloromethane (a non-polar solvent) and methanol (a polar solvent). The separation process can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

Table 1: Illustrative Parameters for Silica Gel Chromatography Purification

| Parameter | Value |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Dichloromethane/Methanol gradient |

| Elution Gradient | 0% to 10% Methanol in Dichloromethane |

| Monitoring | Thin-Layer Chromatography (TLC) |

This table is interactive. You can sort and filter the data.

It is also noteworthy that for acid-labile compounds, the slightly acidic nature of standard silica gel can sometimes lead to product degradation. In such cases, the silica gel can be neutralized by treatment with a base like sodium bicarbonate before use nih.gov.

High-Performance Liquid Chromatography (HPLC)

For achieving higher purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture.

The separation of 5'-Tosyl-2'-deoxycytidine and related nucleoside derivatives is typically achieved using a gradient of an aqueous buffer and an organic solvent such as methanol or acetonitrile (B52724). The choice of buffer, its pH, and the gradient profile are crucial for optimal resolution. For instance, a method for separating various deoxynucleosides utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol nih.gov. A phenyl-hexyl column with an ammonium (B1175870) phosphate buffer and methanol has also been used for the separation of similar nucleoside analogs nih.gov.

Table 2: Example HPLC Parameters for Nucleoside Derivative Purification

| Parameter | Value |

|---|---|

| Column | Reversed-Phase C18 or Phenyl-Hexyl |

| Mobile Phase A | Aqueous Buffer (e.g., 50 mM Phosphate Buffer, pH 4.0) |

| Mobile Phase B | Methanol or Acetonitrile |

| Detection | UV at 260 nm |

This table is interactive. You can sort and filter the data.

Crystallization

Crystallization is the final step in the purification process, aimed at obtaining 5'-Tosyl-2'-deoxycytidine as a highly pure crystalline solid. The choice of solvent for crystallization is determined by the solubility of the compound. A common technique involves dissolving the purified compound in a minimal amount of a hot solvent in which it is soluble and then allowing the solution to cool slowly. The decreased solubility at lower temperatures leads to the formation of crystals. Alternatively, a solvent-antisolvent system can be used, where the compound is dissolved in a good solvent, and then a poor solvent (antisolvent) is gradually added to induce crystallization.

Chemical Reactivity and Transformation Pathways of 5 Tosyl 2 Deoxy Cytidine

Nucleophilic Substitution Reactions at the 5'-Position

The electron-withdrawing nature of the tosyl group makes the 5'-carbon of 5'-Tosyl-2'-deoxycytidine highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for its utility as a synthetic precursor for nucleoside derivatives modified at the 5'-position.

One of the most significant applications of 5'-Tosyl-2'-deoxycytidine is in the synthesis of biologically important nucleoside 5'-phosphates. The tosyl group can be readily displaced by various phosphate (B84403) nucleophiles to yield mono-, di-, and triphosphate derivatives.

The synthesis of 2'-deoxycytidine (B1670253) 5'-monophosphate (dCMP) can be achieved by reacting 5'-Tosyl-2'-deoxycytidine with a phosphate source. While direct displacement with phosphate ions is possible, a more common method involves the use of tris(tetra-n-butylammonium) hydrogen pyrophosphate, which can then be hydrolyzed to the monophosphate. This pathway serves as a fundamental step toward more complex polyphosphate structures.

The direct conversion of 5'-O-tosyl nucleosides into nucleoside 5'-diphosphates (NDPs) has been demonstrated as an effective synthetic strategy. The reaction of a protected 5'-Tosyl-2'-deoxycytidine with tris(tetra-n-butylammonium) hydrogen pyrophosphate in a solvent like acetonitrile (B52724) or dimethylformamide (DMF) leads to the formation of 2'-deoxycytidine 5'-diphosphate (dCDP). This method bypasses the need to first isolate the monophosphate, offering a more streamlined approach to NDPs.

Nucleoside 5'-triphosphates are the fundamental building blocks for DNA synthesis. The preparation of 2'-deoxycytidine 5'-triphosphate (dCTP) from 5'-Tosyl-2'-deoxycytidine is a key transformation. The reaction is typically carried out by treating the tosylated precursor with a significant excess of pyrophosphate, often as its tributylammonium (B8510715) salt, in a polar aprotic solvent. The pyrophosphate anion acts as the nucleophile, displacing the tosylate group to form the triphosphate linkage directly. Protecting groups on the exocyclic amine of the cytosine base are often employed to prevent side reactions during this process.

Table 1: Synthesis of 2'-Deoxycytidine Polyphosphates via Tosylate Displacement

| Product | Nucleophile | Typical Conditions |

|---|---|---|

| dCMP | Phosphate source | Reaction followed by hydrolysis |

| dCDP | Tris(tetra-n-butylammonium) hydrogen pyrophosphate | Acetonitrile or DMF |

The versatility of 5'-Tosyl-2'-deoxycytidine extends to reactions with a broad spectrum of nucleophiles beyond phosphates, allowing for the introduction of various functional groups at the 5'-position.

Reactions with Heteroatom Nucleophiles:

The displacement of the 5'-tosyl group by heteroatom nucleophiles is a well-established method for synthesizing 5'-modified nucleosides.

Amines and Azides: Nitrogen nucleophiles react efficiently with 5'-tosyl nucleosides. For instance, reaction with sodium azide (B81097) (NaN₃) in a solvent like DMF is a standard method to produce 5'-azido-5'-deoxy nucleosides. The resulting 5'-azido group can then be readily reduced to a primary amine (5'-amino-5'-deoxycytidine), providing a gateway to further functionalization, such as peptide coupling. Direct displacement with ammonia (B1221849) or primary amines can also be used to introduce amino functionalities.

Thiols: Thiol-based nucleophiles, such as sodium thiomethoxide or other thiolates, can displace the tosylate to form 5'-thioether derivatives. For example, reacting a protected 5'-tosyl nucleoside with methyl-2-mercaptoacetate in the presence of a base like sodium hydride yields the corresponding 5'-S-[(methoxycarbonyl)methylthio] derivative rsc.org. This reaction introduces a sulfur linkage at the 5'-position, creating nucleoside analogues with potential applications in medicinal chemistry.

Reactions with Carbon Nucleophiles:

While the 5'-tosyl group is an effective leaving group, its reaction with highly basic carbon nucleophiles such as Grignard reagents, organolithiums, or enolates is often complicated. These strong bases can promote competing elimination reactions, leading to the formation of a 4',5'-alkene, rather than the desired SN2 substitution. Furthermore, reactions with unprotected functional groups on the cytosine base can lead to a mixture of products. Consequently, this pathway is not a common or straightforward method for creating 5'-C-alkyl-2'-deoxynucleosides. Alternative strategies, often starting from a 5'-aldehyde, are typically employed for this purpose soton.ac.uk.

However, displacement by "softer" carbon nucleophiles like cyanide can be more successful. The reaction of 5'-tosyl nucleosides with sodium cyanide in a polar aprotic solvent can yield the corresponding 5'-cyano-5'-deoxy nucleoside, which is a valuable precursor for the synthesis of 5'-carboxamides or 5'-aminomethyl derivatives.

Table 2: Examples of Nucleophilic Substitution with Heteroatom Nucleophiles

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | 5'-Azido-5'-deoxynucleoside |

| Thiolate | Sodium thiomethoxide (NaSMe) | 5'-Thioether |

Reactions with Carbon- and Heteroatom-Nucleophiles (e.g., Amines, Thiols, Carbanions)

Formation of 5'-Modified Nucleosides via Organometallic Reagents

The tosyl group at the 5'-position of 2'-deoxycytidine is susceptible to displacement by carbon nucleophiles, such as those derived from organometallic reagents. This allows for the formation of a new carbon-carbon bond at the 5'-position, leading to a variety of 5'-alkyl or 5'-aryl-substituted nucleosides. While direct examples with Grignard reagents on 5'-Tosyl-2'-deoxycytidine are not prevalent in readily available literature, the use of organocuprates (Gilman reagents) is a well-established method for the SN2 displacement of tosylates. masterorganicchemistry.com

Organocuprates, typically lithium dialkylcuprates (R₂CuLi), are softer nucleophiles than Grignard or organolithium reagents and are highly effective in displacing tosylate groups from primary positions with minimal side reactions. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a classic SN2 mechanism, where the carbon nucleophile attacks the electrophilic C5' carbon, leading to the displacement of the tosylate anion. To prevent undesired reactions with the nucleobase, the exocyclic amine (N4) and the 3'-hydroxyl group are typically protected prior to the reaction with the organometallic reagent.

Table 1: Representative Reaction Conditions for Nucleophilic Displacement of 5'-Tosylates

| Reagent Class | Typical Reagents | Solvent | General Conditions | Product Type |

| Organocuprates | (CH₃)₂CuLi, (Ph)₂CuLi | THF, Diethyl ether | Low temperature (-78 °C to 0 °C) | 5'-Alkyl/Aryl-2'-deoxycytidine |

Intramolecular Cyclization Reactions

The strategic placement of a good leaving group at the 5'-position and nucleophilic centers within the cytidine (B196190) structure allows for a variety of intramolecular cyclization reactions. These reactions are crucial for the synthesis of conformationally constrained nucleoside analogues, which are valuable tools in the study of nucleic acid structure and function.

Under basic conditions, the N3 position of the pyrimidine (B1678525) ring can act as an intramolecular nucleophile, attacking the C5' position and displacing the tosylate group. This results in the formation of a new covalent bond between the nucleobase and the sugar, creating a bicyclic structure known as a cyclonucleoside. The product is a positively charged quaternary ammonium (B1175870) salt. The formation of these cyclonucleosides rigidifies the structure by locking the glycosidic bond in a high-syn conformation.

In addition to the N3 position, the O2 carbonyl group of the cytidine base can also participate in intramolecular cyclization. Treatment of a suitably protected 5'-tosyl-2'-deoxycytidine derivative, often after conversion of the N4-amino group to a non-nucleophilic group, with a base can lead to the formation of a 2,5'-anhydro-nucleoside. This reaction involves the nucleophilic attack of the O2 oxygen onto the C5' carbon, displacing the tosylate. These anhydro-nucleosides are important intermediates for the synthesis of various sugar-modified nucleosides, including those with altered stereochemistry at the 2' and 3' positions. nih.govresearchgate.net

Reactions Involving the Cytidine Nucleobase

While the primary reactivity of 5'-Tosyl-2'-deoxycytidine is centered on the 5'-position, the cytidine nucleobase itself can undergo a range of chemical modifications. These reactions are often performed on protected derivatives to ensure selectivity.

The exocyclic N4-amino group of the cytidine base is nucleophilic and can be readily derivatized. Acylation, particularly benzoylation, is a common strategy to protect this amine during subsequent chemical transformations. cymitquimica.comnih.govsigmaaldrich.compharmaffiliates.com This is typically achieved by treating the nucleoside with an acyl chloride (e.g., benzoyl chloride) or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270). The resulting N4-acyl group is stable to many reaction conditions but can be removed under basic conditions (e.g., with aqueous ammonia) to regenerate the amino group. nih.gov N-acetylation is another common modification. nih.gov

Table 2: Common N4-Acylation Conditions for Deoxycytidine Derivatives

| Acylating Agent | Base | Solvent | Product |

| Benzoyl Chloride | Pyridine | Pyridine, DCM | N4-Benzoyl-2'-deoxycytidine |

| Acetic Anhydride | Pyridine | Pyridine | N4-Acetyl-2'-deoxycytidine |

Alkylation of the N4-amino group is also possible, leading to N4-alkyl or N4,N4-dialkyl derivatives, although this is less common as a protecting group strategy and more often used for creating specific nucleoside analogues.

The C5 position of the pyrimidine ring is susceptible to electrophilic substitution, allowing for the introduction of a variety of functional groups.

Halogenation: Direct halogenation at the C5 position of 2'-deoxycytidine and its derivatives is a well-established transformation. Bromination can be achieved using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) in aprotic solvents. fiu.edu Iodination is also readily accomplished using iodine in the presence of an oxidizing agent or an acid catalyst. researchgate.netacs.org These C5-halogenated nucleosides are valuable intermediates for further modifications, such as cross-coupling reactions.

Table 3: Reagents for C5-Halogenation of Deoxycytidine

| Halogen | Reagent(s) | Typical Conditions |

| Bromine | 1,3-Dibromo-5,5-dimethylhydantoin | Aprotic solvent (e.g., CH₂Cl₂, CH₃CN) |

| Iodine | I₂, Nitric Acid | Aqueous or alcoholic solvent |

Arylation: While not a direct reaction on 5'-Tosyl-2'-deoxycytidine without prior modification, C5-halogenated derivatives serve as excellent precursors for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. cuny.edu This allows for the introduction of aryl or heteroaryl groups at the C5 position, significantly expanding the structural diversity of accessible nucleoside analogues. The synthesis typically starts with a C5-iodo- or C5-bromo-nucleoside, which is then coupled with a boronic acid in the presence of a palladium catalyst and a base.

Elimination Reactions at the Sugar Moiety

The presence of a good leaving group, such as a tosylate, at the 5'-position of the 2'-deoxyribose ring of 5'-Tosyl-2'-deoxycytidine renders the C4'-hydrogen susceptible to abstraction by a base, leading to an elimination reaction. This process, typically following a bimolecular elimination (E2) mechanism, results in the formation of a carbon-carbon double bond between the C4' and C5' positions of the sugar moiety, yielding a 4',5'-unsaturated nucleoside.

The reaction is initiated by the abstraction of a proton from the C4' position by a strong, sterically hindered base. The choice of base is crucial in promoting elimination over substitution, which is a competing reaction pathway. Sterically bulky bases, such as potassium tert-butoxide, are often employed as they are less likely to act as nucleophiles and attack the electrophilic C5' carbon directly.

The mechanism is concerted, meaning the abstraction of the C4'-proton and the departure of the 5'-tosylate leaving group occur simultaneously. This stereospecific reaction requires an anti-periplanar arrangement of the C4'-hydrogen and the 5'-tosyloxy group for optimal orbital overlap in the transition state.

Pioneering work by Horwitz and his colleagues in the 1960s established this β-elimination reaction as a viable method for synthesizing unsaturated nucleosides. In their studies on pyrimidine nucleosides, they demonstrated that treatment of 3'-O-acetyl-5'-O-tosylthymidine with potassium tert-butoxide in hot p-cymene (B1678584) successfully yielded the corresponding 4',5'-unsaturated thymidine (B127349) derivative. The principles of this reaction are directly applicable to 5'-Tosyl-2'-deoxycytidine, given the similar chemical environment of the sugar-phosphate backbone in pyrimidine deoxynucleosides.

The general reaction scheme for the base-induced elimination of a 5'-tosylated 2'-deoxynucleoside is depicted below:

Figure 1: General scheme of base-induced elimination in 5'-tosyl-2'-deoxynucleosides.

Detailed research findings on the elimination reaction of a closely related pyrimidine nucleoside, 3'-O-acetyl-5'-O-tosylthymidine, provide insight into the expected reaction conditions and outcomes for 5'-Tosyl-2'-deoxycytidine.

| Reactant | Base/Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 3'-O-Acetyl-5'-O-tosylthymidine | Potassium tert-butoxide / p-Cymene | 145-150 | 3'-O-Acetyl-2',3'-dideoxy-4',5'-didehydrothymidine | 68 | Horwitz et al. (1966) |

The resulting 4',5'-unsaturated 2'-deoxycytidine is a valuable intermediate in medicinal chemistry. The double bond introduces conformational rigidity to the furanose ring and serves as a handle for further chemical modifications, allowing for the synthesis of a variety of nucleoside analogs with potential therapeutic applications.

Role As a Versatile Synthetic Intermediate in Nucleoside Chemistry

Precursor to Modified Nucleoside 5'-Phosphates and Polyphosphates

A significant application of 5'-Tosyl-2'-deoxycytidine is its role as a precursor in the synthesis of modified nucleoside 5'-phosphates and polyphosphates. The tosylate group can be readily displaced by phosphate (B84403), pyrophosphate, or even triphosphate analogues. This nucleophilic substitution reaction provides a direct and efficient route to generate biologically important molecules. umich.edu

The synthesis of nucleoside 5'-diphosphates from 5'-O-tosyl nucleosides is a well-established strategy. acs.org This method involves the reaction of the 5'-tosylated nucleoside with a pyrophosphate salt, typically as a tetrabutylammonium (B224687) salt, to facilitate solubility in organic solvents. umich.edu The displacement of the tosylate by the pyrophosphate anion yields the desired nucleoside 5'-diphosphate. Similarly, reaction with phosphate or triphosphate salts can yield the corresponding monophosphates and triphosphates. umich.edu

This synthetic route is advantageous as it often proceeds under mild conditions, preserving other sensitive functional groups within the nucleoside. The resulting nucleoside phosphates and polyphosphates are fundamental components for numerous biological studies and are the building blocks for enzymatic DNA and RNA synthesis. While chemical phosphorylation using agents like phosphoryl chloride is a common method, the use of 5'-tosylated precursors offers a valuable alternative. nih.govmdpi.com

Building Block for Nucleoside Analogues

The reactivity of the 5'-tosyl group makes 5'-Tosyl-2'-deoxycytidine an invaluable building block for the synthesis of a wide range of nucleoside analogues with modified sugar moieties. These analogues are of great interest for their potential as antiviral and anticancer agents.

Synthesis of 2',3'-Dideoxynucleoside Derivatives (Chemically Modified)

2',3'-Dideoxynucleosides are a critical class of antiviral compounds, most notably used in the treatment of HIV. While various synthetic strategies exist for these molecules, the principles often involve the removal or modification of the hydroxyl groups at the 2' and 3' positions of the sugar ring. nih.gov

The synthesis of related compounds, 2',3'-didehydro-2',3'-dideoxy-nucleosides, often involves the formation of a double bond between the 2' and 3' carbons of the sugar moiety. sigmaaldrich.com Synthetic protocols for these compounds have been established, including for the cytidine (B196190) analogue. nih.gov The conversion of a 5'-tosylated precursor to a 2',3'-didehydro derivative would typically involve subsequent modifications at the 2' and 3' positions, often through elimination reactions. The tosyl group at the 5' position can be retained for further functionalization or removed as needed during the synthetic sequence.

Preparation of 2'-Deoxy-2'-Substituted Nucleosides (e.g., Spirocyclopropyl Derivatives)

The modification of the 2'-position of nucleosides has led to the development of compounds with significant biological activity. One such modification is the introduction of a spirocyclopropyl group. The synthesis of 2'-deoxy-2'-spirocyclopropyl cytidine has been reported as a potential inhibitor of ribonucleotide diphosphate (B83284) reductase. nih.gov

Intermediate in the Synthesis of Oligonucleotide Building Blocks

In the realm of synthetic oligonucleotides, which have applications in diagnostics, therapeutics (such as antisense therapy), and research, the incorporation of modified nucleosides is crucial for enhancing their properties. 5'-Tosyl-2'-deoxycytidine can serve as a key intermediate in the preparation of specialized building blocks for oligonucleotide synthesis.

Phosphoramidite (B1245037) Synthesis Utilizing the 5'-Tosyl Group

The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA. twistbioscience.comumich.edu This process involves the sequential addition of nucleoside phosphoramidite monomers to a growing oligonucleotide chain on a solid support. Each monomer is typically protected at the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle. twistbioscience.com

While not a standard phosphoramidite itself, the concept of using a tosyl group within a phosphoramidite synthon has been demonstrated. A "Universal Tosyl Phosphoramidite" has been developed that can introduce a tosyl group at either the 3' or 5' terminus of an oligonucleotide. glenresearch.com This tosyl group then serves as a reactive handle for the subsequent attachment of other molecules. glenresearch.com This highlights the utility of the tosyl group's reactivity in the context of phosphoramidite chemistry. The tosyl group can be displaced by nucleophiles such as amines or thiols, allowing for the conjugation of a wide variety of functionalities to the oligonucleotide. glenresearch.com

Incorporation into Modified Oligonucleotides

The incorporation of modified nucleosides is a powerful strategy to impart novel properties to oligonucleotides, such as increased stability, enhanced binding affinity, or the ability to be conjugated to other molecules. nih.govatdbio.com

The use of a tosyl-containing phosphoramidite allows for the site-specific introduction of a reactive tosyl group into a synthetic oligonucleotide. glenresearch.com This tosylated oligonucleotide can then be further modified. For example, antibodies have been coupled to oligonucleotides through the nucleophilic displacement of the tosyl group by an amine or thiol functional group on the antibody. glenresearch.com This strategy has also been used to attach oligonucleotides to gold nanoparticles. glenresearch.com The ability to introduce a versatile reactive group like tosyl at a specific position within an oligonucleotide opens up a vast array of possibilities for creating novel bioconjugates and materials. atdbio.comglenresearch.com

Application in the Synthesis of Complex Natural Product Analogues (e.g., Vitamin B12 Coenzyme Analogs)

5'-Tosyl-2'-deoxycytidine serves as a pivotal intermediate in the synthesis of a variety of complex nucleoside analogues, which are often designed to mimic or modify the structure of naturally occurring nucleosides. The tosyl group at the 5'-position of the deoxyribose sugar is an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of diverse chemical moieties at this position, leading to the creation of novel nucleoside derivatives with potential therapeutic applications. While direct application in the total synthesis of exceedingly complex macrocyclic structures like vitamin B12 coenzyme analogs has not been extensively documented, the principles of its reactivity are fundamental to the construction of various sophisticated natural product analogues.

The general strategy involves the displacement of the 5'-tosyl group by a suitable nucleophile to form a new carbon-heteroatom or carbon-carbon bond. This approach has been successfully employed in the synthesis of various modified nucleosides, including those with altered sugar puckers, carbocyclic replacements of the ribose ring, and extended side chains.

One significant application of 5'-tosylated deoxynucleosides, including the 2'-deoxycytidine (B1670253) variant, is in the synthesis of "double-headed" nucleosides. In these structures, a second nucleobase or a related heterocyclic moiety is attached to the 5'-position of the first nucleoside. For instance, 2'-deoxy-5'-O-tosyl nucleosides can react with the sodium salt of a purine, such as adenine (B156593), in a solvent like dimethylformamide (DMF) to yield 5'-(adenin-9-yl)-5'-deoxynucleosides. This creates a novel dimeric structure that can be investigated for its ability to interact with nucleic acids and proteins.

Furthermore, the versatility of 5'-tosylated nucleosides extends to the synthesis of carbocyclic nucleoside analogues. In these compounds, the furanose oxygen is replaced by a methylene (B1212753) group, a modification that can confer resistance to enzymatic degradation and alter the conformational properties of the nucleoside. The synthesis of such analogues often involves the construction of a carbocyclic core with a hydroxyl group that can be tosylated. Subsequent displacement of the tosyl group with a nucleobase precursor is a key step in their assembly. While not a direct reaction of 5'-Tosyl-2'-deoxycytidine itself, the underlying chemical principles of utilizing a tosyl leaving group are central to these syntheses.

The table below summarizes the role of 5'-Tosyl-2'-deoxycytidine as a synthetic intermediate in the preparation of representative nucleoside analogues.

| Starting Material | Reagent/Condition | Product | Application/Significance |

| 5'-Tosyl-2'-deoxycytidine | Sodium salt of Adenine in DMF | 5'-(Adenin-9-yl)-2',5'-dideoxycytidine | Synthesis of double-headed nucleosides for studying nucleic acid interactions. |

| 5'-Tosyl-2'-deoxycytidine | Azide (B81097) salts (e.g., NaN3) | 5'-Azido-2',5'-dideoxycytidine (B12073851) | Precursor for "click" chemistry to attach various functional groups. |

| 5'-Tosyl-2'-deoxycytidine | Thiolates (e.g., R-SNa) | 5'-Thioalkyl-2',5'-dideoxycytidine | Introduction of sulfur-containing moieties for modified nucleoside analogues. |

While the direct synthesis of vitamin B12 coenzyme analogs from 5'-Tosyl-2'-deoxycytidine is not a common strategy due to the immense structural complexity of the cobalamin core, the reactivity of the tosyl group is illustrative of the types of transformations required in the synthesis of complex natural products. The construction of the intricate nucleotide loop of vitamin B12, for example, involves the formation of phosphodiester bonds and glycosidic linkages, which are distinct from the nucleophilic displacement reactions typical for 5'-tosylated nucleosides. However, the principle of activating a hydroxyl group to facilitate bond formation is a shared concept in the synthesis of many complex biomolecules.

In essence, 5'-Tosyl-2'-deoxycytidine is a valuable building block for creating a diverse array of structurally complex nucleoside analogues. Its utility lies in the reliable and efficient introduction of a wide range of substituents at the 5'-position, enabling the exploration of structure-activity relationships in medicinal chemistry and chemical biology. This positions it as a key intermediate in the broader field of natural product analogue synthesis, even if its direct role in the synthesis of specific, highly complex macrocycles like vitamin B12 is not its primary application.

Strategic Derivatization Approaches Centered on 5 Tosyl 2 Deoxy Cytidine

Regioselective Functionalization at the 5'-Position

The tosylation of the primary 5'-hydroxyl group of 2'-deoxycytidine (B1670253) is an effective strategy for achieving regioselective functionalization. This selectivity arises because the primary hydroxyl group is more sterically accessible and generally more reactive than the secondary 3'-hydroxyl group. Once installed, the 5'-tosyl group serves as a versatile anchor point for introducing new functionalities via nucleophilic substitution reactions (SN2).

A primary application of this strategy is the synthesis of 5'-azido-2',5'-dideoxycytidine (B12073851). This transformation is typically achieved by reacting 5'-Tosyl-2'-deoxycytidine with a source of azide (B81097) ions, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The azide nucleophile displaces the tosylate group, yielding the 5'-azido derivative. This particular functionalization is highly significant as the azido (B1232118) group is a precursor for a variety of other chemical groups and is a key component in bioorthogonal "click chemistry" reactions. beilstein-journals.orgmdpi.com

Another important functionalization is the introduction of an amino group at the 5'-position. This can be accomplished by first converting the tosylate to the aforementioned 5'-azido derivative, which is then subsequently reduced to the 5'-amino group. Alternatively, direct displacement with an amine nucleophile can be employed. These 5'-amino-2',5'-dideoxycytidine analogs are valuable building blocks in medicinal chemistry.

Furthermore, the 5'-tosyl group can be displaced by other nucleobases to create "double-headed" nucleosides. For instance, reacting a 5'-tosylated nucleoside with the sodium salt of adenine (B156593) in DMF results in the formation of a 5'-(adenine-9-yl)-dideoxy nucleoside, linking two distinct nucleobases through the sugar backbone. beilstein-journals.orgnih.gov This approach allows for the synthesis of unique molecular architectures for studying nucleic acid interactions.

Tailoring Reactivity via Tosyl Group as an Activating Moiety

The effectiveness of 5'-Tosyl-2'-deoxycytidine as a synthetic intermediate is fundamentally due to the role of the tosyl group as a powerful activating moiety. The hydroxyl group (-OH) at the 5'-position of a nucleoside is a poor leaving group in nucleophilic substitution reactions. By converting it into a tosylate ester (-OTs), its leaving group ability is dramatically enhanced.

This activation stems from the electronic properties of the p-toluenesulfonyl group. The sulfur atom is bonded to two strongly electronegative oxygen atoms and the electron-delocalizing tolyl group. This structure makes the tosylate anion (TsO⁻) a very stable species upon its departure, as the negative charge is effectively delocalized across the sulfonyl group and the aromatic ring. This stability is the primary reason why tosylate is an excellent leaving group.

The presence of the tosyl group renders the adjacent 5'-carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows SN2 reactions to proceed under relatively mild conditions with high efficiency. The transformation of the 5'-hydroxyl group into a tosylate, therefore, "activates" this position for subsequent chemical modifications that would otherwise be difficult or impossible to achieve directly.

Design of Precursors for Prodrug Synthesis (Chemical Transformations Only)

The functional groups introduced at the 5'-position of 2'-deoxycytidine via the tosylate intermediate are ideal handles for constructing prodrugs. These transformations focus on creating linkages that can potentially be cleaved under specific physiological conditions, releasing an active drug molecule.

One of the most powerful strategies involves the 5'-azido derivative. The azide group is a key component in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". genelink.comacs.org By reacting 5'-azido-2',5'-dideoxycytidine with a molecule containing a terminal alkyne, a stable and biocompatible 1,2,3-triazole linkage is formed. mdpi.com This allows for the conjugation of the nucleoside analog to various moieties, such as peptides, polymers, or other small molecules, to modify its physicochemical properties. This modular approach is a cornerstone of modern prodrug design.

Alternatively, the 5'-amino derivative, obtained from the reduction of the 5'-azido compound, provides another route for prodrug synthesis. The primary amine can readily react with activated carboxylic acids or their equivalents (e.g., acyl chlorides, N-hydroxysuccinimide esters) to form stable amide bonds. nih.gov This amide linkage can be designed to be cleavable by specific enzymes. For example, linking an amino acid to the 5'-amino group can create a dipeptide-like structure that may be recognized and cleaved by peptidases. mdpi.com Similarly, reaction with chloroformates can yield carbamate (B1207046) linkages, another common motif in prodrug chemistry. nih.gov These chemical transformations convert the initial nucleoside into a versatile precursor, ready for conjugation to promoieties.

Advanced Applications in Chemical Biology and Material Science Chemically Oriented

Design and Synthesis of Chemically Modified Nucleoside Probes for Reaction Mechanism Studies

The conversion of 5'-Tosyl-2'-deoxycytidine into various functionalized analogues is a key strategy for producing chemical probes designed to elucidate complex biochemical reaction mechanisms. The tosyl group's ability to be readily displaced by nucleophiles allows for the introduction of reporter groups or reactive handles.

A prominent example is the synthesis of 5'-azido-2',5'-dideoxycytidine (B12073851). This transformation is typically achieved by reacting 5'-Tosyl-2'-deoxycytidine with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF). The azide moiety is a versatile functional group in chemical biology, primarily due to its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgresearchgate.net

Once synthesized, 5'-azido-2',5'-dideoxycytidine can be conjugated to molecules containing a terminal alkyne. This allows for the attachment of various probes, such as:

Fluorophores: To track the location and interactions of the nucleoside within cellular systems or in enzymatic assays.

Biotin: For affinity purification of proteins or nucleic acids that interact with the modified nucleoside.

Cross-linking agents: To covalently trap transient interactions between the nucleoside and its binding partners, thereby identifying and characterizing these interactions.

For instance, nucleosides featuring an azido (B1232118) group at the 5'-position and an alkynyl side chain on the nucleobase have been used to create macrocyclic structures through intramolecular click reactions. beilstein-journals.orgnih.gov These constrained analogues serve as valuable probes for studying the conformational requirements of enzyme-substrate binding and the dynamics of nucleic acid structures. nih.gov The efficiency and orthogonality of the click reaction ensure that these probes can be utilized in complex biological milieu with minimal side reactions, providing precise insights into reaction mechanisms.

Another important probe derived from the tosylated intermediate is 5'-amino-2',5'-dideoxycytidine. The synthesis involves the initial conversion to the 5'-azido derivative, followed by reduction, commonly achieved through a Staudinger reaction using triphenylphosphine (B44618) and subsequent hydrolysis. nih.gov The resulting primary amine is a potent nucleophile that can be used to form stable amide bonds with activated carboxylic acids, or to react with other electrophilic reagents, enabling the attachment of a different class of probes and labels. nih.gov

Table 1: Synthesis of 5'-Azido and 5'-Amino Probes from 2'-deoxycytidine (B1670253)

| Starting Material | Intermediate | Product | Key Reagents |

|---|

Assembly of Complex Nucleoside Architectures (e.g., Double-Headed Nucleosides, Oligonucleotide Constructs)

The activated nature of 5'-Tosyl-2'-deoxycytidine makes it an ideal precursor for the construction of elaborate nucleoside-based structures with unique properties and functions.

Double-Headed Nucleosides: These are modified nucleosides that feature two nucleobases attached to a single sugar moiety. nih.gov They are of significant interest for their ability to influence the structure and stability of nucleic acid duplexes and to serve as probes for DNA-protein interactions. nih.govnih.gov A general synthetic strategy involves the reaction of a 5'-O-tosylated nucleoside with the sodium salt of a second nucleobase. semanticscholar.org The nucleobase, acting as a nucleophile, displaces the tosylate group at the 5'-position, forming a covalent bond and creating the double-headed structure.

While specific examples detailing the synthesis from 5'-Tosyl-2'-deoxycytidine are not as prevalent as for its thymidine (B127349) and adenosine (B11128) counterparts, the chemical principle is directly transferable. semanticscholar.org For example, reacting 5'-Tosyl-2'-deoxycytidine with the sodium salt of adenine (B156593) in DMF would be a viable route to synthesize 5'-(adenin-9-yl)-2',5'-dideoxycytidine. These complex architectures are invaluable in studying the spatial constraints of DNA repair enzymes and for designing novel therapeutic agents that can interact with two sites simultaneously. nih.gov

Oligonucleotide Constructs: The incorporation of modified nucleosides into synthetic DNA or RNA strands is crucial for a wide range of applications, from diagnostics to therapeutics. Derivatives of 5'-Tosyl-2'-deoxycytidine, such as 5'-amino- or 5'-azido-2',5'-dideoxycytidine, can be converted into phosphoramidite (B1245037) building blocks. wikipedia.org These phosphoramidites are the standard monomers used in automated solid-phase oligonucleotide synthesis. wikipedia.orgidtdna.comsigmaaldrich.com

Once the modified nucleoside phosphoramidite is prepared, it can be incorporated at any desired position within an oligonucleotide sequence. nih.govnih.gov This allows for the site-specific introduction of functionalities. For example, an oligonucleotide containing a 5'-azido-2',5'-dideoxycytidine residue can be synthesized and subsequently conjugated to a fluorescent dye or a quencher via click chemistry. Such labeled oligonucleotides are widely used as probes in quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and other molecular diagnostic techniques. Similarly, incorporating a 5'-amino-modified cytidine (B196190) provides a site for post-synthetic conjugation of peptides, proteins, or other moieties to tailor the properties of the oligonucleotide for specific applications. nih.gov

Development of Synthetic Methodologies for Nucleoside-Based Conjugates

5'-Tosyl-2'-deoxycytidine is a linchpin in the development of robust synthetic methodologies for creating a wide variety of nucleoside-based conjugates. The activation of the 5'-hydroxyl group via tosylation is a critical first step that opens a gateway to numerous subsequent transformations.

The general methodology can be summarized in a multi-step sequence:

Protection: The exocyclic amine of the cytosine base is typically protected, often with a benzoyl group, to prevent side reactions during subsequent steps.

Selective Tosylation: The 5'-hydroxyl group of the protected 2'-deoxycytidine is selectively reacted with tosyl chloride in the presence of a base like pyridine (B92270). The steric hindrance of the 3'-hydroxyl group generally allows for preferential reaction at the primary 5'-position.

Nucleophilic Displacement: The resulting 5'-Tosyl-2'-deoxycytidine derivative is then subjected to nucleophilic substitution with a molecule containing the desired functionality. This is the key step for introducing a conjugatable handle. Two of the most common and versatile transformations are:

Azide Installation: Reaction with sodium azide (NaN₃) yields the 5'-azido derivative. The azide group serves as a bioorthogonal handle for conjugation with alkyne-containing molecules via CuAAC or with cyclooctyne (B158145) derivatives via strain-promoted azide-alkyne cycloaddition (SPAAC). beilstein-journals.orgnih.gov

Amine Installation: The 5'-azido derivative can be efficiently reduced to a 5'-amino group using methods like the Staudinger reaction. nih.gov This primary amine can then be coupled to carboxylic acids, activated esters, or isothiocyanates to form stable amide or thiourea (B124793) linkages, respectively.

These methodologies provide a systematic and modular approach to the synthesis of nucleoside-based conjugates. By choosing the appropriate nucleophile in the displacement step or the subsequent coupling partner, a vast chemical space of conjugates can be accessed, enabling the development of novel materials for diagnostics, therapeutics, and nanotechnology.

Table 2: Key Synthetic Transformations for Nucleoside Conjugation

| Transformation | Starting Group | Reagents | Product Group | Utility for Conjugation |

|---|---|---|---|---|

| Tosylation | 5'-Hydroxyl (-OH) | Tosyl chloride, Pyridine | 5'-Tosyl (-OTs) | Activates 5'-position for substitution |

| Azidation | 5'-Tosyl (-OTs) | Sodium azide (NaN₃) | 5'-Azido (-N₃) | Click Chemistry (CuAAC, SPAAC) |

| Amination | 5'-Azido (-N₃) | Triphenylphosphine (PPh₃), H₂O | 5'-Amino (-NH₂) | Amide bond formation, etc. |

Analytical Methodologies for Characterization of Transformations and Derivatives

Spectroscopic Techniques for Structural Elucidation of Reaction Products (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural determination of molecules derived from 5'-Tosyl-2'-deoxycytidine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of 5'-Tosyl-2'-deoxycytidine, both ¹H and ¹³C NMR are utilized to confirm the structural integrity of the deoxycytidine and tosyl moieties, and to identify modifications that have occurred during a reaction.

¹H NMR Spectroscopy: The proton NMR spectrum of a 5'-Tosyl-2'-deoxycytidine derivative will exhibit characteristic signals for the protons of the deoxyribose sugar, the cytidine (B196190) base, and the tosyl group. The presence of the tosyl group is typically confirmed by the appearance of two doublets in the aromatic region (approximately 7.4-7.8 ppm) corresponding to the AA'BB' system of the p-substituted benzene (B151609) ring, and a singlet for the methyl group protons around 2.4 ppm. The protons of the deoxyribose ring and the cytidine base will appear at their characteristic chemical shifts, and any alteration in these signals can indicate a chemical transformation at these sites.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. For a 5'-Tosyl-2'-deoxycytidine derivative, distinct signals will be observed for the carbons of the deoxyribose unit, the pyrimidine (B1678525) base, and the tosyl group. The tosyl group itself will show four aromatic carbon signals and one methyl carbon signal. The chemical shifts of the C5' carbon of the deoxyribose sugar are particularly indicative of the presence of the tosyl group, typically showing a downfield shift due to the electron-withdrawing nature of the tosyl substituent.

Illustrative ¹H NMR Data for a Hypothetical 5'-Tosyl-2'-deoxycytidine Derivative:

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Cytidine) | 7.8 - 8.0 | d | ~7.5 |

| H-5 (Cytidine) | 5.8 - 6.0 | d | ~7.5 |

| H-1' (Deoxyribose) | 6.1 - 6.3 | t | ~6.5 |

| H-2'a, H-2'b (Deoxyribose) | 2.2 - 2.5 | m | - |

| H-3' (Deoxyribose) | 4.3 - 4.5 | m | - |

| H-4' (Deoxyribose) | 4.0 - 4.2 | m | - |

| H-5'a, H-5'b (Deoxyribose) | 4.1 - 4.3 | m | - |

| Aromatic (Tosyl) | 7.7 - 7.9 | d | ~8.0 |

| Aromatic (Tosyl) | 7.3 - 7.5 | d | ~8.0 |

| Methyl (Tosyl) | 2.4 - 2.5 | s | - |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For 5'-Tosyl-2'-deoxycytidine derivatives, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

The mass spectrum will show a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of the derivative. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for nucleosides include the cleavage of the glycosidic bond, resulting in ions corresponding to the base and the sugar moiety. For 5'-tosylated derivatives, fragmentation of the tosyl group is also expected.

Expected Fragmentation Patterns for 5'-Tosyl-2'-deoxycytidine:

| Fragment Ion (m/z) | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M-155]⁺ | Loss of the tosyl group (p-toluenesulfonyl) |

| [Base+H]⁺ | Protonated cytosine base |

| [Sugar-H₂O]⁺ | Dehydrated deoxyribose moiety |

| [Tosyl]⁺ | Tosyl group cation |

Chromatographic Analysis of Reaction Progress and Product Purity (e.g., HPLC, GC/MS for derivatized forms)

Chromatographic techniques are essential for monitoring the progress of reactions involving 5'-Tosyl-2'-deoxycytidine and for assessing the purity of the resulting products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used chromatographic technique for the analysis of nucleosides and their derivatives due to its high resolution and sensitivity. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The progress of a reaction can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by HPLC. The disappearance of the starting material peak and the appearance of the product peak can be observed. The purity of the final product is determined by the presence of a single major peak in the chromatogram. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions. Generally, the tosylated derivative is more nonpolar than the parent nucleoside and will therefore have a longer retention time in reversed-phase HPLC.

Typical HPLC Conditions for the Analysis of 5'-Tosyl-2'-deoxycytidine Derivatives:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |

| Mobile Phase B | Acetonitrile (B52724) or Methanol |

| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV absorbance at a wavelength where the nucleobase absorbs (e.g., 260-280 nm) |

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like nucleosides. However, it can be used for the analysis of derivatized forms of these molecules. For instance, the sugar hydroxyl groups and the amino group of the cytosine base can be derivatized to form more volatile silyl (B83357) ethers, which can then be analyzed by GC/MS. This technique can be particularly useful for the identification of side products or impurities in a reaction mixture.

Future Directions in the Chemical Research of 5 Tosyl 2 Deoxy Cytidine and Its Analogues

Development of Novel Green Chemistry Approaches for Synthesis

The pharmaceutical and chemical industries are undergoing a paradigm shift towards environmentally sustainable practices, and the synthesis of nucleoside analogues is no exception. mdpi.com Future research will heavily focus on developing "green" methodologies for the production of 5'-Tosyl-2'-deoxycytidine and its derivatives, moving away from traditional methods that often rely on harsh reagents and extensive protecting group manipulations. acs.org

Biocatalysis: A primary focus of this green revolution is the use of biocatalysis. acs.org Enzymes offer unparalleled stereo- and regioselectivity, often operating under mild, aqueous conditions. acs.orgnih.gov Research is directed towards discovering and engineering enzymes, such as nucleoside kinases and phosphorylases, that can accommodate modified substrates. acs.orgtandfonline.com These biocatalytic routes have the potential to significantly shorten synthetic pathways, reduce waste, and eliminate the need for toxic reagents and solvents. nih.govnih.gov While scalability and the modification of substrates remain challenges, tandem approaches that combine molecular microbiology with chemical synthesis are expected to unlock next-generation nucleoside analogue discovery. tandfonline.com

Flow Chemistry: Continuous flow chemistry is another promising green technology being adapted for nucleoside synthesis. nih.gov Performing reactions in microreactors or plug flow reactors provides superior control over reaction parameters like temperature and mixing, enhancing safety and reproducibility. nih.govdigitellinc.com This technology is particularly advantageous for handling reactive intermediates and can be scaled up more efficiently than traditional batch processes. researchgate.netacs.org The integration of biocatalysis within flow systems represents a particularly powerful strategy, combining the selectivity of enzymes with the efficiency and control of continuous processing. nih.gov

| Parameter | Traditional Batch Synthesis | Green Chemistry Approaches (Biocatalysis & Flow) |

|---|---|---|

| Solvents | Often uses toxic, anhydrous organic solvents | Primarily aqueous or greener solvents. mdpi.comacs.org |

| Protecting Groups | Extensive use, adding steps and generating waste. acs.org | Often eliminated due to high enzyme selectivity. acs.org |

| Selectivity | Can lead to mixtures of isomers requiring purification | Excellent stereo- and regioselectivity. nih.govtandfonline.com |

| Conditions | Often requires harsh temperatures and reagents | Mild, physiological conditions (temperature, pH). nih.gov |

| Safety & Scalability | Challenges with thermal runaways and scalability | Enhanced safety and more straightforward scalability. nih.gov |

Exploration of Unconventional Reactivity Pathways

To broaden the chemical space accessible from 5'-Tosyl-2'-deoxycytidine, researchers are exploring novel and unconventional reaction pathways. These methods provide access to previously unattainable molecular architectures and functionalizations.

Photoredox Catalysis: This rapidly emerging field uses visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under exceptionally mild conditions. acs.orgethz.ch This makes it highly suitable for the manipulation of complex biomolecules like nucleosides. nih.gov Photoredox catalysis can be used for late-stage functionalization, allowing for the direct installation of various groups onto the nucleoside scaffold, thereby diversifying the available analogues with high efficiency and selectivity. nih.govresearchgate.net

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has become a preferred method for bioconjugation in medicinal chemistry. nih.govnih.gov This reaction is highly efficient and tolerant of a wide array of functional groups, making it ideal for linking 5'-Tosyl-2'-deoxycytidine derivatives to other molecules like peptides, fluorophores, or therapeutic agents. nih.govresearchgate.net By introducing an azide (B81097) or alkyne handle onto the nucleoside, a vast library of conjugates can be readily synthesized. acs.org

Late-Stage Functionalization (LSF): LSF is a powerful strategy for introducing chemical modifications at the final stages of a synthetic sequence. acs.orgnih.gov This approach is highly efficient as it avoids the need to carry modifications through a lengthy multi-step synthesis. For derivatives of 5'-Tosyl-2'-deoxycytidine, LSF techniques, including electrochemical methods, could enable the precise modification of the nucleobase or sugar moiety, rapidly generating diverse libraries of compounds from a common advanced intermediate. nih.govnih.gov

| Methodology | Description | Application for Nucleoside Analogues |

|---|---|---|

| Photoredox Catalysis | Uses visible light to catalyze reactions via single-electron transfer. acs.org | Enables C-H functionalization and other modifications under mild, biocompatible conditions. nih.govresearchgate.net |

| Click Chemistry (CuAAC) | Highly efficient cycloaddition reaction between an azide and an alkyne. nih.gov | Robust method for conjugating the nucleoside to other molecules to create hybrid compounds. nih.govacs.org |

| Late-Stage Functionalization | Introduction of functional groups at a late point in the synthesis. acs.org | Allows for rapid diversification of complex nucleoside structures to explore structure-activity relationships. nih.gov |

Rational Design of Chemically Tunable Nucleoside Building Blocks

The future of nucleoside chemistry lies in the ability to design and synthesize building blocks with precisely tailored properties. 5'-Tosyl-2'-deoxycytidine is an exemplary precursor for such endeavors due to the reactivity of the 5'-tosyl group.

Mechanism-Based Design: A deeper understanding of biological pathways allows for the rational design of nucleoside analogues as specific inhibitors or probes. nih.gov For instance, analogues can be designed to act as mechanism-based inactivators of specific enzymes, such as thymidylate synthase. nih.govnih.gov By modifying the structure of 5'-Tosyl-2'-deoxycytidine, researchers can create compounds that target particular enzymes with high specificity.

Tunable Electrophilicity: The tosyl group at the 5'-position makes the C5' carbon a potent electrophilic site. This inherent reactivity is the key to its utility as a "tunable" building block. By reacting 5'-Tosyl-2'-deoxycytidine with a wide variety of nucleophiles (e.g., azides, thiols, amines), a diverse range of 5'-substituted analogues can be synthesized. This allows for the systematic modification of the molecule's properties, such as its solubility, cell permeability, and biological target affinity. The synthesis of analogues like 5-fluoro-2'-deoxycytidine (B1672315) highlights how specific modifications can be incorporated for detailed biochemical studies. nih.govnih.gov

Structure-Guided Design: Advances in structural biology and computational chemistry provide powerful tools for the rational design of novel nucleosides. proqr.com By modeling the interaction of a nucleoside analogue within the active site of a target protein, such as ADARs (Adenosine Deaminases Acting on RNA), modifications can be designed to enhance binding and activity. proqr.com This structure-guided approach minimizes trial-and-error synthesis and accelerates the development of potent and selective nucleoside-based tools and therapeutics.

| Nucleophilic Reagent | Resulting 5'-Substituent | Potential Tuned Property / Application |

|---|---|---|

| Sodium Azide (NaN₃) | 5'-Azido (-N₃) | Precursor for "Click Chemistry" conjugation. nih.gov |

| Sodium Thiophenoxide (NaSPh) | 5'-Thiophenyl (-SPh) | Modulation of lipophilicity and metabolic stability. |

| Ammonia (B1221849) (NH₃) | 5'-Amino (-NH₂) | Introduction of a basic handle for further functionalization. |

| Sodium Cyanide (NaCN) | 5'-Cyano (-CN) | Chain extension and introduction of a polar group. |

| Sodium Iodide (NaI) | 5'-Iodo (-I) | Precursor for cross-coupling reactions (e.g., Sonogashira, Suzuki). |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5'-Tosyl-2'-deoxy Cytidine with high purity?

- The synthesis typically involves tosylation of 2'-deoxycytidine at the 5'-OH position using tosyl chloride (TsCl) under anhydrous conditions. Key steps include protecting the exocyclic amine of cytidine (e.g., with acetyl groups) to prevent side reactions and using a polar aprotic solvent like DMF or pyridine to enhance TsCl reactivity. Purification via column chromatography (silica gel, methanol/dichloromethane gradients) is critical to isolate the product . Validate purity using HPLC (C18 column, UV detection at ~270 nm) and confirm structure via ¹H/¹³C NMR (e.g., Ts group signals at δ 2.4 ppm for CH₃ and 7.6 ppm for aromatic protons) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- UV-Vis spectroscopy : The compound exhibits λmax ~277 nm due to the cytosine base .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 415 (C₁₅H₁₈N₃O₆S). High-resolution MS (HRMS) confirms molecular formula .

- NMR : ¹H NMR distinguishes the Ts group (δ 2.4 ppm, singlet for CH₃; 7.6–7.8 ppm, aromatic protons) and the 2'-deoxyribose protons (δ 6.2–6.4 ppm for H1') .

Q. What solubility properties should researchers consider for experimental design?

- This compound is sparingly soluble in water but dissolves in DMSO, DMF, or methanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How can discrepancies in stability data under varying storage conditions be resolved?

- Stability studies show degradation occurs via hydrolysis of the Ts group in aqueous environments. Conflicting reports may arise from differences in pH (stable at pH 4–6, unstable in alkaline conditions) or temperature (store at –20°C in desiccated form for long-term stability). Use accelerated stability testing (e.g., 40°C/75% RH for 1 month) and monitor degradation by HPLC .

Q. What strategies improve the incorporation of this compound into oligonucleotide synthesis?

- Convert the compound to a phosphoramidite derivative by protecting the 3'-OH with dimethoxytrityl (DMT) and reacting with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. Use anhydrous acetonitrile as the coupling solvent and optimize activator concentration (e.g., 0.25 M 5-ethylthio-1H-tetrazole) for efficient DNA synthesis . Post-synthesis, confirm incorporation via MALDI-TOF MS or enzymatic digestion followed by LC-MS .

Q. How does the Tosyl group influence reactivity in nucleoside analog synthesis?

- The Ts group acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols) to generate 5'-modified derivatives. However, steric hindrance from the Ts group can reduce reaction yields in bulky nucleophiles. Mitigate this by using microwave-assisted synthesis or transition metal catalysts (e.g., Pd for cross-couplings) .

Q. What experimental approaches validate the role of this compound in epigenetic modification studies?

- The Tosyl group can be hydrolyzed in situ to generate 5'-OH intermediates, which are precursors for phosphorylation or conjugation with epigenetic modifiers (e.g., methyltransferases). Use radiolabeled [³²P]-ATP to track phosphorylation efficiency or employ CRISPR-edited cell lines to study downstream effects on DNA methylation patterns .

Methodological Challenges & Contradictions

Q. How should researchers address conflicting data on metabolic pathways involving this compound in cancer models?

- Discrepancies may arise from cell-specific differences in enzyme expression (e.g., cytidine deaminase). Use LC-MS/MS to quantify metabolites like 5'-Tosyl-2'-deoxyuridine (from deamination) and compare across cell lines (e.g., HepG2 vs. MCF-7). Pair with siRNA knockdown of deaminases to isolate pathways .

Q. Why do some studies report low yields in Tosyl-group removal during oligonucleotide synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.